molecular formula C17H25Cl2N3O7 B611871 Alanylbactobolin CAS No. 74141-68-7

Alanylbactobolin

Cat. No. B611871
CAS RN: 74141-68-7
M. Wt: 454.301
InChI Key: MVQRHIQTRCXASG-IEZNXDTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y 12896

Scientific Research Applications

Antitumor and Antibiotic Properties

Alanylbactobolin has been identified as an antitumor antibiotic produced by Pseudomonas. Studies have explored its potential in treating mouse leukemia P388. Analogs of bactobolin, particularly those with L-alanine derivatives, have shown antileukemic activity. These findings highlight the potential of alanylbactobolin and its analogs in cancer treatment and provide insights into their structure-activity relationships (Munakata & Okumoto, 1981).

Impact on Biochemical Markers and Physiological Parameters

Research involving the impact of pesticides on land snails has revealed significant changes in several biomarkers, including alanine transaminase (ALT). While this study doesn't directly involve alanylbactobolin, it underscores the broader context of alanine-related compounds in environmental and biological research (Khalil, 2016).

Metabolomic Analysis and Molecular Mechanisms

Metabolomic profiling has been used to analyze the effects of alanine-containing compounds, highlighting the significance of alanine in various biological processes. Studies like these, though not specifically on alanylbactobolin, demonstrate the importance of alanine derivatives in understanding cellular mechanisms (Liu et al., 2018).

Therapeutic Potential in Autoimmune Diseases

Bactobolin has been tested for its effectiveness in treating experimental autoimmune encephalomyelitis (EAE) in rats, demonstrating its potential in autoimmune disease treatment. This research provides a pathway for exploring the therapeutic applications of alanylbactobolin in similar contexts (Tabira et al., 1987).

properties

CAS RN

74141-68-7

Product Name

Alanylbactobolin

Molecular Formula

C17H25Cl2N3O7

Molecular Weight

454.301

IUPAC Name

L-Alaninamide, L-alanyl-N-(3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, (3S-(3-alpha,4-alpha,4a-beta,5-beta,6-alpha))-

InChI

InChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11+,12+,13-,17-/m0/s1

InChI Key

MVQRHIQTRCXASG-IEZNXDTOSA-N

SMILES

C([C@@H](N[C@@H]1[C@@](OC(C=2[C@@H]1[C@@H]([C@H](CC2O)O)O)=O)(C)C(Cl)Cl)CC([C@@H](N)C)=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Y 12896;  Y-12896;  Y12896;  Alanylbactobolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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